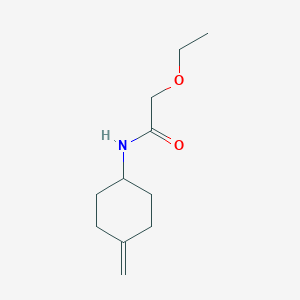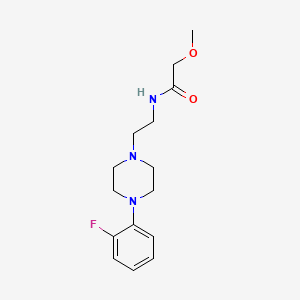
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Comprehensive Analysis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide
The compound N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide is a derivative of the piperazine class, which is known for its pharmacological properties, particularly in the context of dopamine receptor ligands. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their binding affinity and selectivity towards dopamine receptors, such as D3 and D2 receptors , and for their potential as therapeutic agents in the context of cocaine abuse .
Synthesis Analysis
The synthesis of related piperazine derivatives typically involves the preparation of arylcarboxamides with specific substituents that confer selectivity and affinity towards dopamine receptors . The synthesis process may include the formation of amide linkers, which are crucial for maintaining high binding affinities at the D3 receptor . Additionally, the synthesis of compounds with potential therapeutic applications in cocaine abuse involves the addition of substituents to the benzene ring and modifications to the propyl side chain .
Molecular Structure Analysis
The molecular structure of piperazine derivatives plays a critical role in their affinity and selectivity towards dopamine receptors. For instance, the presence of a carbonyl group in the amide linker and the second extracellular loop (E2) are important for D3 receptor binding selectivity . Structural modifications, such as the addition of methoxy or hydroxy substituents, can significantly influence the biological activity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives can be influenced by the presence of different functional groups. For example, the removal of the carbonyl group in the amide linker of some piperazine derivatives dramatically reduces their binding affinities at the D3 receptor, which indicates a specific chemical interaction between the carbonyl group and the receptor . The introduction of oxygen-containing functionalities can also affect the affinity for the dopamine transporter (DAT) and the potency in inhibiting dopamine uptake .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and lipophilicity, are essential for their pharmacological profile. The introduction of hydroxyl groups in the synthesis of potential cocaine-abuse therapeutic agents is intended to form oil-soluble prodrugs suitable for depot injection, which could provide an extended-release effect . The binding profile of these compounds at various receptors, including dopamine D4 and serotonin 5-HT1A receptors, is also determined by their structural features .
科学的研究の応用
Analgesic Activity
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide has been investigated for its potential analgesic properties. Research has focused on compounds within this category, noting their significant analgesic activity, which could be useful in clinical settings for short surgical procedures where rapid recovery is required (Lalinde et al., 1990).
PET Imaging Studies
The compound has been explored for its role in positron emission tomography (PET) imaging studies, particularly as a 5-HT1A antagonist. This is significant for studying serotonergic neurotransmission, with applications in understanding various neuropsychiatric disorders (Plenevaux et al., 2000).
Dopamine Uptake Inhibition
Research has demonstrated the potential of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide in inhibiting dopamine uptake. This aspect is crucial for developing therapeutic agents for conditions like cocaine abuse, making it a candidate for long-acting cocaine abuse therapeutic agents (Ironside et al., 2002).
Anticonvulsant Activity
The compound has shown promise in anticonvulsant activity. This includes the synthesis of derivatives that have been evaluated for their effects in epilepsy models, indicating potential applications in the treatment of seizures and epilepsy (Obniska et al., 2015).
Antioxidant Properties
Studies have also indicated that derivatives of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide possess antioxidant properties. This opens avenues for its use in managing oxidative stress-related conditions (Malík et al., 2017).
Anti-Ischemic Activity
The compound's derivatives have been explored for their anti-ischemic activity, particularly in the context of cerebral infarction. This suggests potential therapeutic applications in stroke and related conditions (Zhong et al., 2018).
作用機序
Target of Action
The primary target of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide interacts with its targets, the ENTs, by inhibiting their function . It has been shown to be more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways. ENTs are responsible for the transport of nucleosides across cell membranes, which is crucial for nucleotide synthesis and the regulation of adenosine function . By inhibiting ENTs, N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide can potentially disrupt these processes.
Result of Action
The molecular and cellular effects of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide’s action primarily involve the disruption of nucleoside transport, which can affect nucleotide synthesis and the regulation of adenosine function . This could potentially have downstream effects on various cellular processes that depend on these functions.
将来の方向性
The future directions for research on this compound could involve further exploration of its inhibitory effects on nucleoside transporters, as well as the development of analogues with different selectivities and potencies. Additionally, more research could be done to fully understand the mechanism of action of this compound .
特性
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-21-12-15(20)17-6-7-18-8-10-19(11-9-18)14-5-3-2-4-13(14)16/h2-5H,6-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKZJLBVLVLQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCN1CCN(CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Chloroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2511846.png)
![3-Methylisothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B2511847.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2511848.png)
![[(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine](/img/structure/B2511850.png)
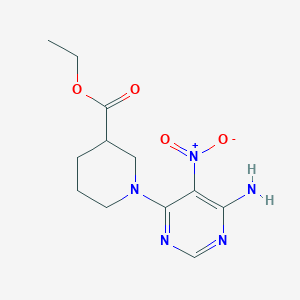
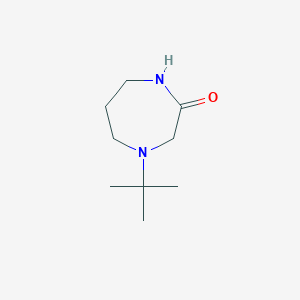
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2511856.png)
![8-chloro-2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2511857.png)
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2511859.png)
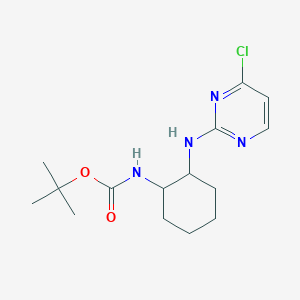

![Tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2511864.png)

